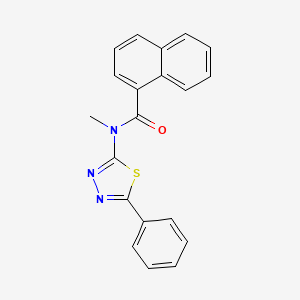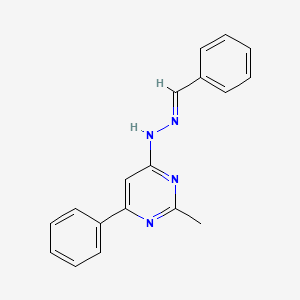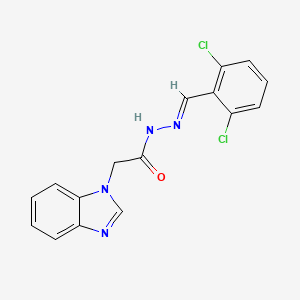
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
作用机制
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide exerts its effects through various mechanisms of action. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In analgesic and anti-inflammatory research, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In biochemical research, it has been used as a probe to detect specific enzymes and proteins by binding to their active sites.
Biochemical and Physiological Effects:
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth and proliferation of cancer cells. In analgesic and anti-inflammatory research, it has been shown to reduce pain and inflammation. In biochemical research, it has been used to detect specific enzymes and proteins.
实验室实验的优点和局限性
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using a relatively simple method. Another advantage is that it has been extensively studied for its potential applications in various fields of scientific research. One of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that it can be expensive to synthesize, which can limit its availability for certain experiments.
未来方向
There are several future directions for the research on N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent in animal models. Another direction is to investigate its potential use as a probe for the detection of specific enzymes and proteins in various biological samples. Overall, the future research on N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
In conclusion, N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
合成方法
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting compound with 1-naphthylamine and methyl iodide. Other methods involve the reaction of 2-aminobenzenethiol with various substituted chloroacetic acids, followed by the reaction of the resulting compound with 1-naphthylamine and methyl iodide.
科学研究应用
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent. In pharmacology, it has been studied for its potential use as an analgesic and anti-inflammatory agent. In biochemistry, it has been investigated for its potential use as a probe for the detection of specific enzymes and proteins.
属性
IUPAC Name |
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-23(20-22-21-18(25-20)15-9-3-2-4-10-15)19(24)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHROHQPZJGGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)




![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
